3-Methyloctane
Overview
Description
3-Methyloctane: is an organic compound with the molecular formula C9H20 . It is a branched alkane, specifically an isomer of nonane. The structure of this compound consists of an eight-carbon chain with a methyl group attached to the third carbon atom. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in various analytical techniques.
Mechanism of Action
Target of Action
3-Methyloctane is a branched alkane with the molecular formula C9H20
Biochemical Pathways
Some studies suggest that branched alkanes like this compound can be degraded under methanogenic conditions . This process involves the transformation of the alkane into methane, potentially via the fumarate addition pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its volatility means that it can easily evaporate, reducing its concentration in an environment. Additionally, its lipophilicity means that it can accumulate in fatty tissues, potentially leading to higher concentrations in organisms with high fat content .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyloctane can be synthesized through several methods, including:
Hydrogenation of 3-Methyloctene: This involves the catalytic hydrogenation of 3-Methyloctene using a palladium or platinum catalyst under high pressure and temperature conditions.
Grignard Reaction: The reaction of 1-Bromo-3-methylheptane with magnesium in dry ether to form the Grignard reagent, followed by reaction with methyl iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-Methyloctene. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyloctane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light or a suitable catalyst, leading to the formation of haloalkanes.
Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), catalysts like iron or aluminum chloride
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Substitution: Haloalkanes (e.g., 3-chloro-3-methyloctane, 3-bromo-3-methyloctane)
Combustion: Carbon dioxide (CO2), water (H2O)
Scientific Research Applications
3-Methyloctane has several scientific research applications, including:
Analytical Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the identification and quantification of hydrocarbons.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Environmental Studies: Used as a marker compound in studies related to air pollution and the analysis of volatile organic compounds (VOCs) in the atmosphere.
Material Science: Investigated for its potential use in the development of new materials and coatings.
Comparison with Similar Compounds
Nonane (C9H20): A straight-chain isomer of 3-Methyloctane with similar physical properties but different chemical reactivity due to the lack of branching.
2-Methyloctane (C9H20): Another isomer with the methyl group attached to the second carbon atom, exhibiting slightly different boiling and melting points.
3-Methylheptane (C8H18): A shorter chain alkane with similar branching, used for comparison in studies of structural isomerism.
Uniqueness of this compound: The unique structure of this compound, with its specific branching pattern, influences its physical and chemical properties, such as boiling point, melting point, and reactivity. This makes it a valuable compound for studying the effects of molecular structure on the behavior of alkanes.
Properties
IUPAC Name |
3-methyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-4-6-7-8-9(3)5-2/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEOMASXHIJCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862875 | |
Record name | 3-Methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Methyloctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16241 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
6.25 [mmHg] | |
Record name | 3-Methyloctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16241 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2216-33-3 | |
Record name | 3-Methyloctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyloctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyloctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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